molecular formula C25H24N2O2S B2549373 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865162-44-3

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2549373
CAS No.: 865162-44-3
M. Wt: 416.54
InChI Key: JJATUJJSERFEET-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various pathogens in vitro .
  • Analgesic Effects : Some studies suggest that thiazole-based compounds may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies indicate that these compounds could effectively bind to the active sites of these enzymes, potentially leading to pain relief .

Case Studies and Research Findings

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized several thiazole derivatives and evaluated their antimicrobial activity using the cup plate method. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) effective against both bacterial and fungal strains .
    Compound NameMIC (µg/mL)Activity Type
    Compound A50Antibacterial
    Compound B75Antifungal
  • Docking Studies for Analgesic Activity :
    • Research involving molecular docking simulations revealed that this compound could effectively inhibit COX enzymes, suggesting potential for development as an analgesic agent .
    Docking ScoreBinding Affinity (kcal/mol)
    Compound X-8.5
    Compound Y-7.9
  • In Vivo Analgesic Testing :
    • In vivo models using hot plate tests demonstrated that certain thiazole derivatives, including those related to the compound , produced significant analgesic responses comparable to standard analgesics like diclofenac sodium .

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve:

  • Inhibition of COX Enzymes : By binding to the active sites of COX-1 and COX-2 enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : Some thiazole derivatives have been shown to scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular models .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-29-18-17-27-21-15-9-10-16-22(21)30-25(27)26-24(28)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJATUJJSERFEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.